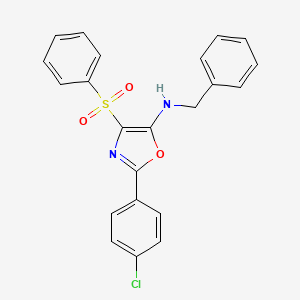

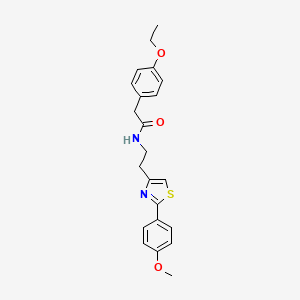

![molecular formula C20H15ClN4O B2989106 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide CAS No. 1147693-22-8](/img/structure/B2989106.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are known for their diverse biological activity and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with various reagents . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various techniques such as X-ray diffraction, which provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions . The benzimidazole core of these molecules is often planar .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde can react with thiosemicarbazide in ethanol at reflux temperature to yield 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . For instance, the IR spectrum can provide information about various functional groups present in the molecule .Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including the compound , have been extensively studied for their potential anticancer properties. They are known to interact with various cellular targets and can disrupt cancer cell proliferation and survival . The specific compound has structural features that may be optimized for targeting certain cancer cell lines, making it a valuable scaffold for developing new oncology drugs.

Antimicrobial Agents

The benzimidazole core is also associated with antimicrobial activity. Compounds with this moiety have shown effectiveness against a range of bacterial and fungal species. This particular compound could be explored for its efficacy against drug-resistant strains, which is a growing concern in the field of infectious diseases .

Antiparasitic Treatments

Benzimidazoles are well-known for their antiparasitic effects. They have been used in treating infections caused by helminths and other parasites. Research into the applications of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide could lead to new therapies for parasitic diseases, potentially with improved safety profiles and efficacy .

Enzyme Inhibition

This compound could serve as an inhibitor for various enzymes that are therapeutic targets, such as kinases or proteases. Enzyme inhibition is a common strategy in drug development for conditions like hypertension, diabetes, and neurodegenerative diseases. The benzimidazole moiety is particularly interesting for designing selective and potent enzyme inhibitors .

Antiviral Research

Benzimidazole derivatives have shown promise as antiviral agents. They can be designed to interfere with viral replication or protein function. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, this compound could be a starting point for the synthesis of novel antiviral medications .

Neuroprotective Agents

The neuroprotective potential of benzimidazole compounds is another area of interest. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neurons from damage and improving neuronal function .

Anti-inflammatory Drugs

Benzimidazole derivatives can modulate the body’s inflammatory response, making them candidates for treating chronic inflammatory diseases. The compound could be investigated for its ability to reduce inflammation without the side effects associated with current treatments .

Agricultural Chemicals

Lastly, the benzimidazole ring is present in various herbicides and fungicides. This compound could be modified to enhance its properties for agricultural use, providing a new tool for managing pests and diseases in crops .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to interact with various targets such as tubulin proteins , and DNA grooves . The specific targets for this compound would need further experimental validation.

Mode of Action

It’s known that benzimidazole derivatives can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes . They can also bind to DNA grooves and exhibit peroxide mediated DNA-cleavage properties .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, benzimidazole derivatives have been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulate IL-10 expression . These pathways are involved in inflammation and immune response.

Result of Action

Benzimidazole derivatives have been reported to have high cytotoxic activities and can attenuate morphine-induced thermal hyperalgesia and mechanical allodynia .

Future Directions

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O/c1-12-6-11-15(18(21)22-12)20(26)23-14-9-7-13(8-10-14)19-24-16-4-2-3-5-17(16)25-19/h2-11H,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKJRQQBPLBEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

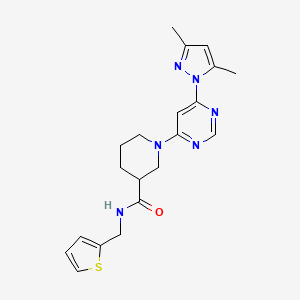

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)

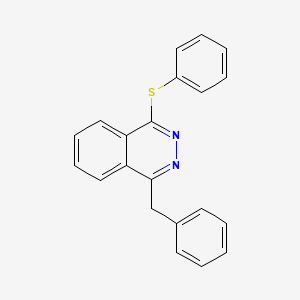

![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)

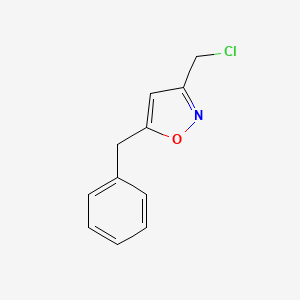

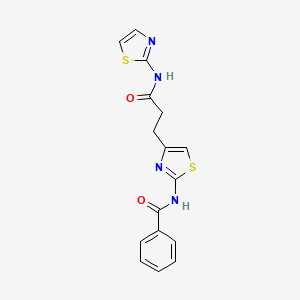

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)

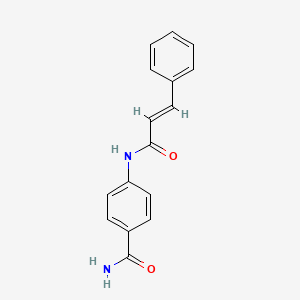

![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)

![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)